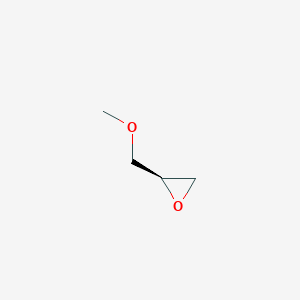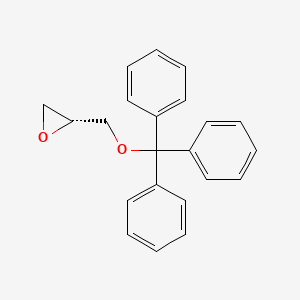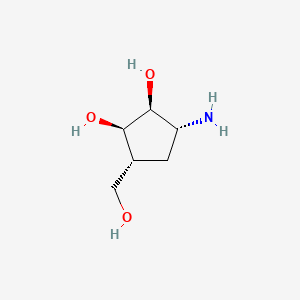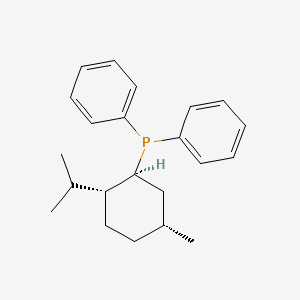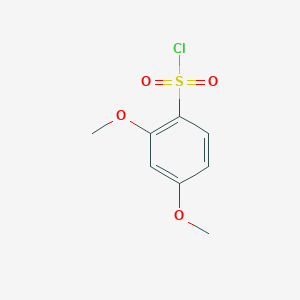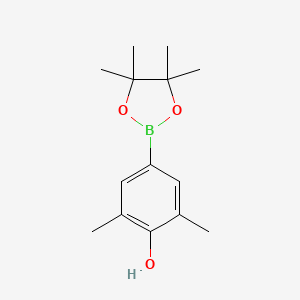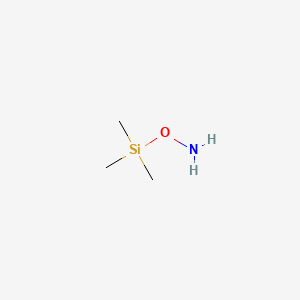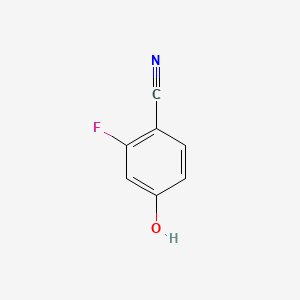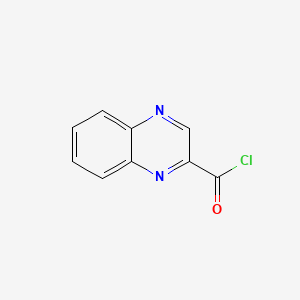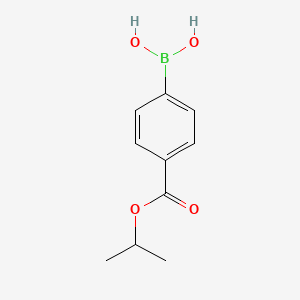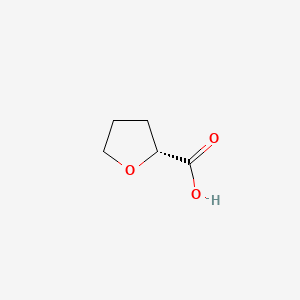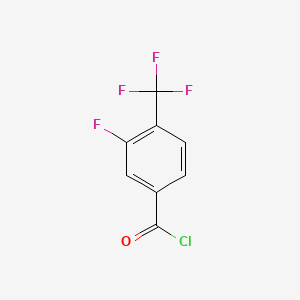
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with an acetyl group, a methylene group, and a nonafluoropentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 1,4-diketone, the pyrrolidine ring can be formed through a cyclization reaction.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base.
Addition of the Methylene Group: The methylene group can be added through a Wittig reaction or similar methods.
Attachment of the Nonafluoropentyl Group: The nonafluoropentyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The nonafluoropentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have applications in drug development or as a diagnostic tool.
Industry: Could be used in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
相似化合物的比较
Similar Compounds
- n-Acetyl-3-methylene-4-(1h,1h-nonafluorobutyl)-pyrrolidine
- n-Acetyl-3-methylene-4-(1h,1h-nonafluorohexyl)-pyrrolidine
Uniqueness
The uniqueness of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine lies in its specific substitution pattern, which may confer distinct chemical and physical properties compared to similar compounds.
属性
IUPAC Name |
1-[3-methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F9NO/c1-6-4-22(7(2)23)5-8(6)3-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,1,3-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPILZXWJKGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(=C)C1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370986 |
Source


|
| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31164-13-3 |
Source


|
| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
